1-Butyl-3-(trifluoromethyl)pyrazole
Overview
Description
1-Butyl-3-(trifluoromethyl)pyrazole is a compound with the molecular weight of 192.18 . The IUPAC name for this compound is 1-butyl-3-(trifluoromethyl)-1H-pyrazole .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 1-Butyl-3-(trifluoromethyl)pyrazole, has been a subject of interest in recent years . Various synthetic strategies have been developed, including multicomponent methods . An efficient intramolecular cycloaddition strategy for the synthesis of trifluoromethyl-substituted 3H-pyrazoles has also been reported .Molecular Structure Analysis
Pyrazole compounds, including 1-Butyl-3-(trifluoromethyl)pyrazole, contain a five-membered aromatic ring composed of three carbon atoms and two adjacent nitrogen atoms . The shifting C-N double bond inside the heterocycle endows pyrazoles with tautomerism .Chemical Reactions Analysis
Pyrazole derivatives are known for their diverse chemical reactivity . They are often used as starting materials for the preparation of more complex heterocyclic systems . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Physical And Chemical Properties Analysis
1-Butyl-3-(trifluoromethyl)pyrazole is a solid at room temperature . More detailed physical and chemical properties were not found in the retrieved papers.Scientific Research Applications
Antibacterial Properties
This compound exhibits antibacterial activity, which can be utilized in the development of new antibiotics or antibacterial agents. The pyrazole scaffold has been noted for its potential in combating bacterial infections .
Anti-inflammatory Activity
Pyrazoles are known for their anti-inflammatory properties. Research into 1-Butyl-3-(trifluoromethyl)pyrazole could lead to new treatments for inflammatory diseases .
Anti-cancer Applications
The pyrazole ring is a prominent feature in many anti-cancer agents. This compound could be explored for its efficacy against various types of cancer .
Analgesic Effects
As an analgesic, this compound could contribute to pain management solutions, offering an alternative to current pain relief medications .
Anticonvulsant Potential
The anticonvulsant properties of pyrazoles make them candidates for epilepsy treatment and other seizure-related disorders .
Anthelmintic Uses
This compound could be used in the development of treatments against parasitic worms, benefiting veterinary medicine and human health .
Antioxidant Capacity
With antioxidant properties, 1-Butyl-3-(trifluoromethyl)pyrazole could play a role in combating oxidative stress and related diseases .
Herbicidal Activity
The herbicidal potential of this compound can be harnessed in agricultural sciences to develop new weed control agents .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Pyrazole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for 1-Butyl-3-(trifluoromethyl)pyrazole.
Mode of Action
It’s known that pyrazoles exhibit tautomerism , a phenomenon that may influence their reactivity and interaction with targets . This could potentially apply to 1-Butyl-3-(trifluoromethyl)pyrazole as well.
Biochemical Pathways
Pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry , suggesting that they may interact with and affect multiple biochemical pathways.
Result of Action
Given the diverse biological activities of pyrazole derivatives , it can be inferred that 1-Butyl-3-(trifluoromethyl)pyrazole may have a range of potential effects at the molecular and cellular level.
properties
IUPAC Name |
1-butyl-3-(trifluoromethyl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2/c1-2-3-5-13-6-4-7(12-13)8(9,10)11/h4,6H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHNJAUMOOXBJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC(=N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-(trifluoromethyl)pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.